molecular formula C26H21N3O4 B3683048 3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE

3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE

Cat. No.: B3683048
M. Wt: 439.5 g/mol
InChI Key: XDLRADRYHRKDBW-CCEZHUSRSA-N
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Description

3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid with appropriate amines and esters under controlled conditions . The reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-29-26(32)22-13-6-5-12-21(22)23(28-29)17-24(30)27-19-10-7-11-20(16-19)33-25(31)15-14-18-8-3-2-4-9-18/h2-16H,17H2,1H3,(H,27,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLRADRYHRKDBW-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 2
Reactant of Route 2
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 3
Reactant of Route 3
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 4
Reactant of Route 4
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 5
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 6
Reactant of Route 6
3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE

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